molecular formula C8H10N2O3 B1419884 Ethyl (6-oxopyridazin-1(6H)-yl)acetate CAS No. 874491-58-4

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Cat. No. B1419884
M. Wt: 182.18 g/mol
InChI Key: ZIRHWJVYWVLEGC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves a study of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Corrosion Inhibition

A study by Ghazoui et al. (2017) explored the effects of a pyridazine derivative, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on mild steel corrosion in hydrochloric acid. This compound was found to significantly inhibit corrosion, with its efficiency increasing with concentration. The study also revealed that the compound acts as a mixed inhibitor and affects the charge transfer resistance and double-layer capacitance in corrosion processes (Ghazoui et al., 2017).

Structural and Theoretical Studies

Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate. The study involved crystal structure analysis and various spectroscopic studies, providing insights into the stability and reactivity of this compound (Kalai et al., 2021).

Biological Activity

A paper by Gurevich et al. (2020) explored the synthesis and biological activity of ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates. This study assessed the antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities of these compounds, identifying specific hydrazones with promising properties (Gurevich et al., 2020).

Synthesis and Analgesic Activity

Research conducted by Duendar et al. (2007) focused on the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives and their analgesic and anti-inflammatory activity. This study provided insights into the structure-activity relationship of these compounds, noting their lower ulcerogenic effects compared to NSAIDs (Duendar et al., 2007).

Safety And Hazards

This involves a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

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properties

IUPAC Name

ethyl 2-(6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHWJVYWVLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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